BenchChemオンラインストアへようこそ!

6-Iodo-2-methylnicotinaldehyde

Cross-coupling reactivity Oxidative addition kinetics Suzuki–Miyaura coupling

6-Iodo-2-methylnicotinaldehyde (CAS 1289018-06-9) is a heteroaromatic aldehyde belonging to the 6-halo-2-methylnicotinaldehyde subclass of pyridine derivatives, with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol. The compound features three distinct functional handles: an iodine atom at the 6-position of the pyridine ring, a methyl group at the 2-position, and a formyl (–CHO) group at the 3-position.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
Cat. No. B15230222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-methylnicotinaldehyde
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)I)C=O
InChIInChI=1S/C7H6INO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
InChIKeyZCEGJYVHUZFAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2-methylnicotinaldehyde for Specialized Medicinal Chemistry and Cross-Coupling Procurement


6-Iodo-2-methylnicotinaldehyde (CAS 1289018-06-9) is a heteroaromatic aldehyde belonging to the 6-halo-2-methylnicotinaldehyde subclass of pyridine derivatives, with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol . The compound features three distinct functional handles: an iodine atom at the 6-position of the pyridine ring, a methyl group at the 2-position, and a formyl (–CHO) group at the 3-position [1]. This arrangement renders it a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), nucleophilic additions, and heterocyclic derivatizations, with documented utility in the synthesis of kinase inhibitor scaffolds [1].

Why 6-Iodo-2-methylnicotinaldehyde Cannot Be Replaced by Other 6-Halo-2-methylnicotinaldehydes in Procurement


The 6-halo-2-methylnicotinaldehyde series (F, Cl, Br, I) shares a common pyridine-3-carbaldehyde scaffold, yet the identity of the halogen at the 6-position dictates fundamentally different reactivity profiles, physicochemical properties, and synthetic outcomes [1]. The carbon–halogen bond dissociation energy decreases progressively from C–F (~450 kJ/mol) to C–I (~240 kJ/mol), meaning the iodo derivative undergoes oxidative addition to Pd(0) catalysts orders of magnitude faster than its bromo or chloro congeners, directly controlling cross-coupling efficiency and regioselectivity [2]. Simultaneously, the lipophilicity (LogP) varies across the series, influencing solubility, chromatographic behavior, and downstream biological properties of derived products . These quantitative differences mean that a synthetic route optimized for the 6-iodo compound will not deliver comparable yields, reaction times, or product profiles if a 6-bromo or 6-chloro analog is substituted, making generic interchange a high-risk proposition for sensitive medicinal chemistry programs [2].

6-Iodo-2-methylnicotinaldehyde: Quantitative Differentiation Evidence Versus Closest Analogs


Carbon–Iodine Bond Dissociation Energy Enables Faster Oxidative Addition in Pd-Catalyzed Cross-Coupling Compared to C–Br and C–Cl Analogs

The C–I bond dissociation energy in aryl iodides is approximately 240 kJ/mol, substantially lower than that of C–Br (270 kJ/mol) and C–Cl (330 kJ/mol) [1]. Because the rate-determining step in Pd(0)-catalyzed cross-coupling reactions is oxidative addition of the carbon–halogen bond to the metal center, this ~30 kJ/mol reduction relative to the bromo analog translates into a significantly faster reaction rate under identical conditions [1][2]. Competitive kinetic studies in Suzuki–Miyaura coupling show that aryl iodides can achieve >95% conversion within 2 minutes, whereas aryl bromides typically require several hours to reach completion [2].

Cross-coupling reactivity Oxidative addition kinetics Suzuki–Miyaura coupling

Distinct Lipophilicity (LogP) Profile of 6-Iodo-2-methylnicotinaldehyde Differentiates It from 6-Fluoro and Unsubstituted Analogs

The computed LogP of 6-Iodo-2-methylnicotinaldehyde is 1.81 (Leyan) or 1.4 (XLogP3, PubChem), positioning it at a significantly higher lipophilicity than the 6-fluoro analog (LogP 1.34) and the unsubstituted 2-methylnicotinaldehyde (LogP 1.20) [1]. The 6-bromo analog has a LogP of 1.97, slightly higher than the iodo compound, while the 6-chloro analog has a LogP of 1.86, comparable to the iodo derivative [1]. The iodo derivative thus occupies a distinct intermediate lipophilicity space that influences both ADME properties of derived drug candidates and chromatographic purification behavior .

Lipophilicity Drug-likeness Membrane permeability

Uniform Polar Surface Area Across 6-Halo Series Highlights Iodo-Specific Advantage in Halogen Bonding and Heavy Atom Effect

All 6-halo-2-methylnicotinaldehydes (I, Br, Cl, F) share an identical topological polar surface area (TPSA) of 29.96 Ų due to the conserved aldehyde and pyridine core, yet the iodo derivative possesses a substantially larger atomic radius (~140 pm for I vs. ~115 pm for Br, ~100 pm for Cl, ~70 pm for F), greater polarizability, and a pronounced capacity for halogen bonding [1]. This heavy atom effect is critical for X-ray crystallographic phasing, potential radiolabeling (¹²⁵I/¹³¹I), and orthogonal reactivity via halogen–metal exchange . Additionally, the exact monoisotopic mass of 246.94941 g/mol for the iodo compound provides a distinct mass spectrometry signature versus the bromo analog (198.96328 g/mol) [1].

Halogen bonding Heavy atom effect Crystallography Radiolabeling

6-Iodo-2-methylnicotinaldehyde as a Privileged Synthon for Kinase Inhibitor Scaffolds Documented in Patent Literature

Multiple patent applications and technical disclosures identify 6-iodo-2-methylnicotinaldehyde as a key building block for constructing kinase inhibitor scaffolds, leveraging the iodine substituent for regioselective cross-coupling to install aryl or heteroaryl groups at the pyridine 6-position [1]. The compound's application in kinase-targeted libraries is directly linked to patent families including US-9150581-B2 (Nicotinic receptor compounds) and WO2023081967, where iodo-substituted nicotinaldehyde intermediates are used to generate diverse compound arrays for screening against kinase and nicotinic receptor targets [2]. While other 6-halo analogs could theoretically serve similar roles, the superior leaving-group ability of iodide under mild Pd-catalyzed conditions makes the 6-iodo derivative the preferred synthon when late-stage diversification of a precious advanced intermediate is required [1].

Kinase inhibitor Medicinal chemistry Patent synthesis Pharmaceutical intermediate

Regioisomeric Differentiation: 6-Iodo vs. 5-Iodo-2-methylnicotinaldehyde – Positional Iodine Dictates Cross-Coupling Site and Biological Target Engagement

The 6-iodo regioisomer (iodine para to the pyridine nitrogen) and the 5-iodo regioisomer (iodine meta to the pyridine nitrogen) share identical molecular formulas (C₇H₆INO, MW 247.03) and comparable LogP values, yet the position of the iodine substituent on the pyridine ring dictates fundamentally different vectors for cross-coupling-derived substituent installation and, consequently, different three-dimensional molecular architectures in downstream products . In nicotinic receptor ligand programs, the substitution pattern at the pyridine 5- vs. 6-position is a critical determinant of receptor subtype selectivity and binding affinity . The 6-iodo isomer places the elaborated group at the position para to the ring nitrogen, whereas the 5-iodo isomer orients it meta, producing geometrically and electronically distinct final compounds .

Regioselectivity Positional isomer Structure–activity relationship Cross-coupling orientation

Optimal Procurement Scenarios for 6-Iodo-2-methylnicotinaldehyde in Pharmaceutical and Agrochemical R&D


Late-Stage Diversification of Advanced Kinase Inhibitor Intermediates via Mild Suzuki–Miyaura Coupling

When a medicinal chemistry program requires installation of an aryl or heteroaryl group at the pyridine 6-position of a precious, multi-step advanced intermediate, the 6-iodo derivative is the preferred building block. The low C–I bond dissociation energy (~240 kJ/mol) enables rapid oxidative addition to Pd(0) under mild conditions (room temperature to 40 °C), minimizing decomposition of sensitive functional groups elsewhere in the molecule [1]. This scenario is directly supported by patent literature (US-9150581-B2 and related filings) where 6-iodo-2-methylnicotinaldehyde serves as the key iodo-substituted entry point for generating kinase-targeted screening libraries .

Heavy-Atom Derivatization for Macromolecular X-Ray Crystallography Phasing

For structural biology groups solving protein–ligand co-crystal structures, the iodine atom in 6-Iodo-2-methylnicotinaldehyde provides a strong anomalous scattering signal (f'' at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing. With an atomic number of 53 and a monoisotopic mass of 246.95 g/mol, iodine is a superior heavy atom compared to bromine (Z=35, monoisotopic mass 198.96) or chlorine (Z=17) for phasing macromolecular structures [2]. The aldehyde functionality further allows covalent attachment to protein targets via reductive amination, making this compound suitable for generating heavy-atom-derivatized protein–ligand complexes.

Sequential Orthogonal Cross-Coupling Strategies Exploiting Halogen Reactivity Hierarchy

In synthetic routes requiring sequential, site-selective functionalization of polyhalogenated pyridine scaffolds, 6-Iodo-2-methylnicotinaldehyde offers the most reactive halogen handle for the first coupling step. The reactivity hierarchy I > Br > Cl >> F under Pd catalysis allows chemists to perform a first Suzuki coupling selectively at the C–I position while leaving a C–Br or C–Cl elsewhere on the molecule intact for subsequent orthogonal coupling [1]. This chemoselectivity is not achievable if the 6-bromo analog is used as the sole halogenated building block. The difference in bond dissociation energies (C–I 240 vs. C–Br 270 kJ/mol) provides a practical thermodynamic window for selective oxidative addition [1].

Radiosynthesis Precursor for ¹²⁵I/¹³¹I-Labeled Molecular Imaging Probes

The 6-iodo substituent can serve as a precursor or direct labeling site for iodine radioisotopes (¹²⁵I, t₁/₂ = 59.4 days; ¹³¹I, t₁/₂ = 8.02 days) used in SPECT imaging or targeted radiotherapy. The aldehyde functionality provides a conjugation handle for attachment to targeting vectors (peptides, antibodies) via reductive amination or oxime formation, while the iodine atom at the 6-position may be retained or exchanged depending on the radiosynthetic strategy [2]. The 6-bromo or 6-chloro analogs cannot fulfill this role, as bromine and chlorine lack clinically useful gamma-emitting radioisotopes with suitable half-lives for in vivo imaging.

Quote Request

Request a Quote for 6-Iodo-2-methylnicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.